REACTION_CXSMILES
|
C[O:2][CH:3](OC)[CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]2[CH2:10][O:11][B:12]([OH:13])[C:8]=2[CH:7]=1.Cl>CC(C)=O>[OH:13][B:12]1[C:8]2[CH:7]=[C:6]([O:5][CH2:4][CH:3]=[O:2])[CH:15]=[CH:14][C:9]=2[CH2:10][O:11]1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 30° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue after evaporation
|
Type
|
CUSTOM
|
Details
|
was purified by recrystallization
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OB1OCC2=C1C=C(C=C2)OCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.3 mg | |
YIELD: PERCENTYIELD | 82.5% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |